

Spectroscopic Profile of 2-Bromo-5-chloro-3-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, **2-Bromo-5-chloro-3-methoxypyridine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for **2-Bromo-5-chloro-3-methoxypyridine**. These predictions are derived from the known spectral properties of related pyridine derivatives, including 2-bromo-3-methoxypyridine and various chloro- and bromo-substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Bromo-5-chloro-3-methoxypyridine** in deuterated chloroform (CDCl_3) are presented below.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	H-6
~7.4	d	1H	H-4
~3.9	s	3H	-OCH ₃

Note: The chemical shifts are approximate. The aromatic protons are expected to appear as doublets due to ortho-coupling.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~154	C-3
~148	C-6
~140	C-2
~125	C-5
~122	C-4
~57	-OCH ₃

Note: The carbon chemical shifts are influenced by the electronegativity of the adjacent substituents (Br, Cl, and OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **2-Bromo-5-chloro-3-methoxypyridine** are listed below.

Table 3: Predicted FT-IR Spectroscopic Data (cm^{-1})

Wavenumber (cm ⁻¹)	Vibration
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-OCH ₃)
~1560, 1450	C=C, C=N stretching (pyridine ring)
~1250, 1050	C-O-C asymmetric and symmetric stretching
~800	C-Cl stretch
~700	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
[M] ⁺ , [M+2] ⁺ , [M+4] ⁺	Molecular ion peak with characteristic isotopic pattern for one bromine and one chlorine atom.
[M-CH ₃] ⁺	Loss of a methyl group.
[M-OCH ₃] ⁺	Loss of a methoxy group.
[M-Br] ⁺	Loss of a bromine atom.
[M-Cl] ⁺	Loss of a chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.^[1]

- ¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.^[1]
- ¹³C NMR Data Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.^[1]
- Data Processing: Process the acquired data using appropriate software. Reference the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the solvent signal of CDCl₃ at 77.16 ppm.^[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

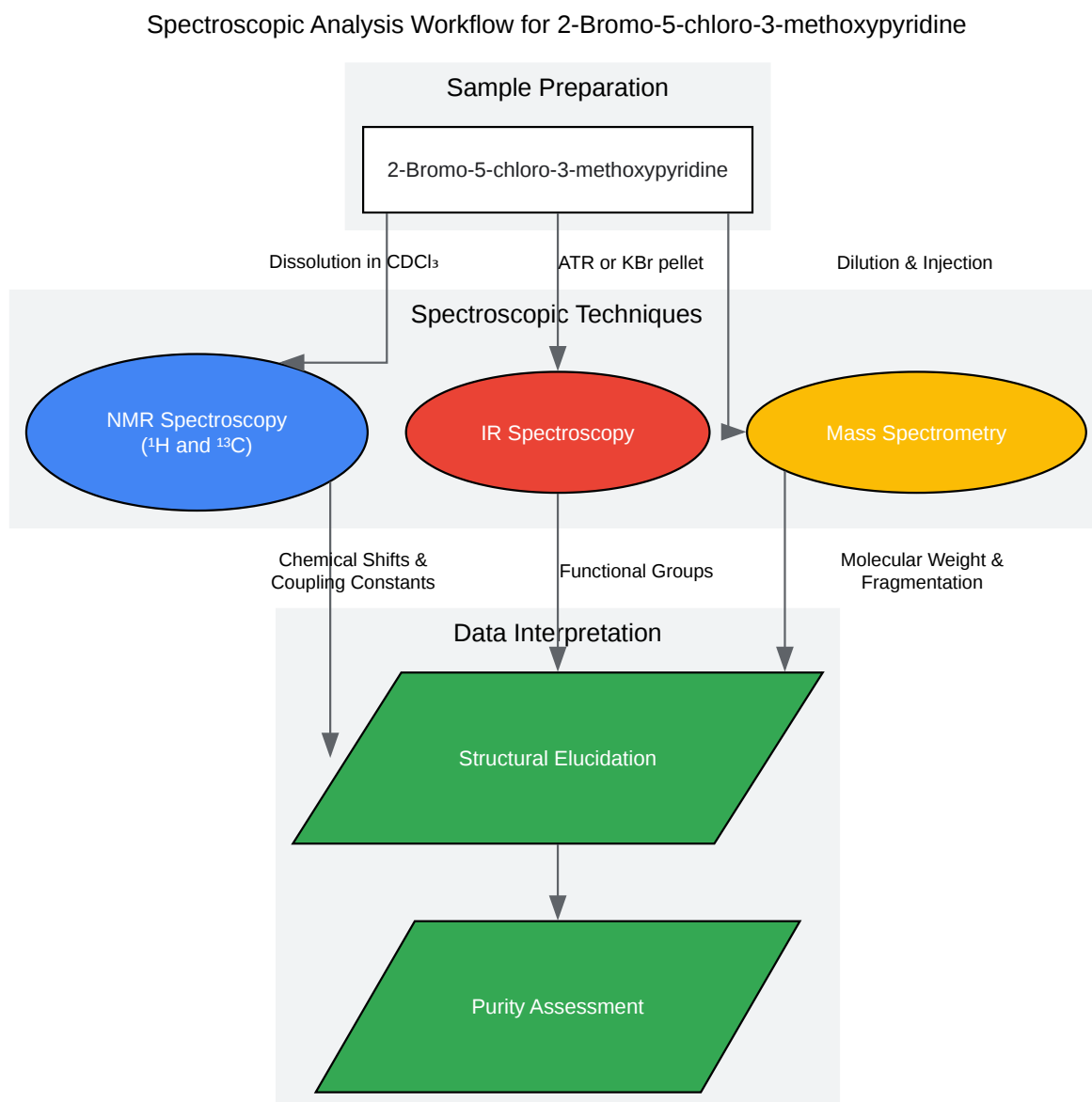
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.^[1]
- Data Acquisition: Record the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹. Collect a background spectrum prior to the sample analysis and subtract it from the sample spectrum.^[1]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate to detect the molecular ion and significant fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution to confirm the structure. The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for ions containing these halogens.^[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-5-chloro-3-methoxypyridine**.



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Caption: Logical workflow for the spectroscopic analysis of an organic compound.

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References

- 1. benchchem.com [benchchem.com]
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